molecular formula C16H24N2O2 B3248539 (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine CAS No. 187679-58-9

(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine

Cat. No.: B3248539
CAS No.: 187679-58-9
M. Wt: 276.37 g/mol
InChI Key: GQOAORJRRSLOQA-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine is a chiral piperidine derivative intended for research use only. It is not for human or veterinary diagnostic or therapeutic uses. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The stereochemistry at the 2- and 3-positions is strictly defined, making it a potential precursor for the synthesis of more complex molecules with specific spatial configurations. The presence of both a Boc-protected amine and a phenyl group on the piperidine ring makes it a versatile scaffold for constructing compound libraries. Researchers can leverage this chiral building block in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands, where the defined stereocenters are often critical for activity.

Properties

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOAORJRRSLOQA-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-phenylpiperidine.

    Introduction of the Amino Group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.

    tert-Butoxycarbonyl Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3S) enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The phenyl group at C-2 enables participation in transition-metal-catalyzed cross-couplings. Palladium catalysts with chiral ligands (e.g., Josiphos L53 ) facilitate enantioselective arylations (Figure 28) . For instance:

  • Negishi Coupling : Pd(OAc)₂ with Josiphos achieves 91% ee in arylations using Me₂Zn .

  • Suzuki–Miyaura Coupling : Biarylylphosphine ligands (L57 ) enable stereodefined quaternary center formation (moderate yields, high ee) .

Mechanistic Insight :

  • Oxidative addition is rate-determining, accelerated by electron-deficient alkenes (e.g., p-(trifluoromethyl)styrene) .

  • Ligand coordination (e.g., L58 ) organizes transition states (e.g., 106 ) for asymmetric induction .

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to yield the free amine. Subsequent reactions include:

  • Acylation : Reaction with acyl chlorides or anhydrides.

  • Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction.

  • N-Alkylation : Alkyl halides or Mitsunobu conditions for stereoretentive substitutions .

Example :
In related compounds, 3,5-difluorobenzyl bromide alkylates the piperidine nitrogen under −78°C conditions (44% yield, THF solvent) .

Stereochemical Considerations

The (2S,3S) configuration influences reactivity:

  • Transmetalation Pathways : Fluoride-bridged intermediates (e.g., 116 ) dictate retention/inversion during Pd-catalyzed couplings .

  • Solvent Effects : Polar solvents (e.g., DMF) favor inversion via Sₑ2(open) mechanisms .

Scientific Research Applications

(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butoxycarbonyl group protects the amino group during reactions, ensuring selective interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other Boc-protected piperidine derivatives and amino acid analogs. Below is a comparative analysis based on molecular structure, stability, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Stability/Reactivity Application/Research Focus
(2S,3S)-3-Amino-1-Boc-2-phenylpiperidine C16H24N2O2 276.38 g/mol* Not provided Boc (C1), phenyl (C2), amino (C3) Likely stable under basic conditions; sensitive to acidic Boc deprotection Chiral intermediates for drug synthesis
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 g/mol 652971-20-5 Boc (C1), phenyl (C4), carboxylic acid (C3) Reactivity influenced by carboxylic acid (e.g., esterification) Peptide synthesis; crystal engineering
(2S,3S)-3-((Boc)amino)-2-hydroxy-3-(naphth-2-yl)propanoic acid C18H21NO5 331.4 g/mol 959583-98-3 Boc-protected amino, naphthyl (C3), hydroxy (C2) Hydroxy group may increase solubility; naphthyl enhances aromatic interactions Research tool for enzyme inhibition studies
(2S,3S)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid C9H11NO5 213.19 g/mol Not provided Catechol (C3), hydroxy (C3), amino (C2) High polarity; oxidatively sensitive due to catechol Neurotransmitter analogs; Parkinson’s disease research

Key Findings from Comparative Analysis

The naphthyl group’s extended π-system may enhance binding to aromatic protein pockets . The carboxylic acid in “(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid” increases reactivity (e.g., salt formation, amide coupling), contrasting with the amino group in the target compound, which is primed for reductive alkylation or acylation .

Stability Under Synthetic Conditions :

  • Boc-protected amines (as in the target compound) are generally stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in organic solvents. This contrasts with catechol-containing analogs (), which require protection against oxidation during synthesis .

Biological Relevance: The target compound’s piperidine scaffold is prevalent in bioactive molecules (e.g., kinase inhibitors), whereas the naphthyl-propanoic acid derivative () may serve as a mimic for natural cofactors or enzyme substrates .

Q & A

Basic Questions

Q. What are the key safety protocols for handling (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as no toxicological data are available for this compound .
  • Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately, providing the SDS to healthcare providers .

Q. What synthetic routes are typically used to prepare this compound?

  • Methodological Answer :

  • Stepwise Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the amine during subsequent reactions. Palladium-catalyzed coupling (e.g., with XPhos ligand) under inert atmospheres is effective for stereoselective synthesis .
  • Chiral Pool Synthesis : Start with enantiomerically pure precursors, such as (2S,3S)-diaminobutanoic acid derivatives, to preserve stereochemistry .
  • Workup : Use acidic conditions (e.g., HCl) for Boc deprotection, followed by neutralization and purification via recrystallization or column chromatography .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid degradation .
  • Light Sensitivity : Protect from direct light by using amber glassware or opaque containers .

Advanced Research Questions

Q. How can reaction conditions be optimized for Boc protection in stereoselective synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .
  • Solvent Selection : Use tert-butanol or DMF to improve solubility of intermediates. Elevated temperatures (40–100°C) accelerate Boc introduction without racemization .
  • Kinetic Control : Adjust reaction time (5.5–17 hours) and stoichiometry to favor the (2S,3S) configuration. Confirm stereochemistry via NOESY NMR or X-ray diffraction .

Q. What analytical techniques resolve stereochemical inconsistencies in derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with polar mobile phases (hexane/isopropanol) to separate epimers. Optimize conditions to address minor retention time shifts .
  • Spectroscopic Analysis : Combine ¹H/¹³C NMR with Mosher’s ester derivatization to assign absolute configurations. Cross-validate with circular dichroism (CD) for chiral centers .

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Data Triangulation : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian) with experimental data. Discrepancies may arise from solvent effects or conformational flexibility—account for these in simulations .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) metrics. If inconsistencies persist, re-examine reaction conditions for unintended side products (e.g., via LC-MS) .

Q. What strategies preserve stereochemical integrity during piperidine ring functionalization?

  • Methodological Answer :

  • Directed Functionalization : Use sterically hindered bases (e.g., LDA) to control regiochemistry during alkylation or acylation. Monitor stereoretention via in-situ IR or Raman spectroscopy .
  • Protection-Deprotection Cycles : Temporarily mask reactive sites (e.g., amines with Fmoc groups) to avoid racemization during multi-step syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine
Reactant of Route 2
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine

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